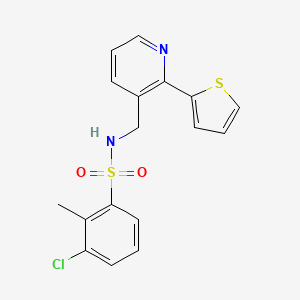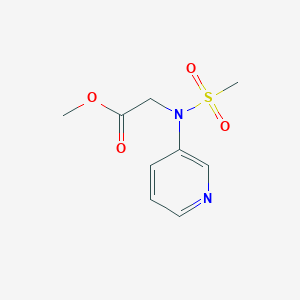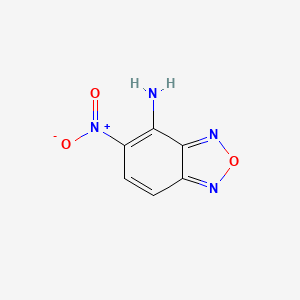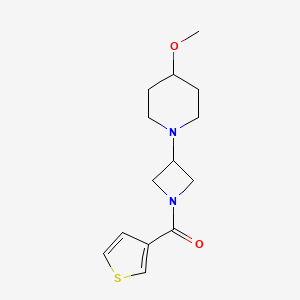
3-chloro-2-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-chloro-2-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups and structural features. It has a benzenesulfonamide core, which is a common feature in many pharmaceutical drugs due to its bioactivity . Attached to this core are a chloro group, a methyl group, and a pyridinylmethyl group with a thiophene ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the thiophene ring could be introduced via a Gewald reaction or a Paal-Knorr synthesis . The benzenesulfonamide core could be formed through a sulfonation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The thiophene and pyridine rings are aromatic, contributing to the compound’s stability . The sulfonamide group could act as a potential site for nucleophilic attack .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the chloro group could be substituted in a nucleophilic substitution reaction. The sulfonamide group could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and overall structure. For example, the presence of the polar sulfonamide group could enhance the compound’s water solubility .Scientific Research Applications
Antibacterial Activity
The derivatives of 1,3-diazole (imidazole) exhibit antibacterial properties. Researchers have explored the potential of imidazole-containing compounds as antimicrobial agents . Investigating the antibacterial effects of this specific compound could provide valuable insights for combating bacterial infections.
Anti-Inflammatory Properties
Compounds containing both imidazole and thiophene moieties often display anti-inflammatory effects. Researchers have identified various imidazole-based derivatives with anti-inflammatory activity . Investigating the anti-inflammatory potential of this compound could be worthwhile.
Mechanism of Action
Target of Action
It’s worth noting that compounds containing indole and thiophene moieties have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Compounds containing indole and thiophene moieties are known to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that the compound could interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad range of biological activities associated with indole and thiophene moieties , it’s plausible that this compound could affect multiple biochemical pathways, leading to a variety of downstream effects.
Pharmacokinetics
It’s worth noting that the compound’s solubility in various solvents could potentially impact its bioavailability.
Result of Action
Given the broad range of biological activities associated with indole and thiophene moieties , it’s plausible that this compound could have a variety of molecular and cellular effects.
Safety and Hazards
Future Directions
Future research could focus on further elucidating the compound’s biological activity and optimizing its properties for potential therapeutic use. This could involve synthesizing analogs of the compound, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .
properties
IUPAC Name |
3-chloro-2-methyl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S2/c1-12-14(18)6-2-8-16(12)24(21,22)20-11-13-5-3-9-19-17(13)15-7-4-10-23-15/h2-10,20H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBJXWHUBIFSAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-2-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate](/img/structure/B2763980.png)
![4-(isopropylthio)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2763982.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2763985.png)
![3-cinnamyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2763986.png)
![N-[(2-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2763987.png)


![5-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol;dihydrochloride](/img/structure/B2763990.png)


